1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine
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Overview
Description
1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with chlorinated phenyl and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylphenylamine with piperazine in the presence of a suitable base to form the intermediate. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the benzenesulfonyl group, which may affect its reactivity and applications.
4-(3-Chlorobenzenesulfonyl)piperazine:
Uniqueness
1-(3-Chloro-2-methylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine is unique due to the presence of both chlorinated phenyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and broaden its range of applications compared to similar compounds.
Properties
Molecular Formula |
C17H18Cl2N2O2S |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(3-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-16(19)6-3-7-17(13)20-8-10-21(11-9-20)24(22,23)15-5-2-4-14(18)12-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
WFCOBAXSZWZQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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